![molecular formula C9H13N3 B12620536 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine CAS No. 917805-35-7](/img/structure/B12620536.png)
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine
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Overview
Description
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is a heterocyclic compound with significant importance in organic chemistry It features a fused ring system that includes both an indole and a dihydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or dihydroisoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine has garnered attention for its potential as a therapeutic agent. Research indicates its efficacy in targeting specific biological pathways:
- Anticancer Activity : Studies have shown that derivatives of isoindole compounds can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced tumor growth and improved patient outcomes .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.
- Synthesis of Isoindoline Derivatives : this compound is utilized in synthesizing isoindoline derivatives that exhibit biological activity, making it a crucial building block in drug development .
Material Science
In material science, isoindole derivatives are explored for their properties in creating novel materials with unique functionalities.
- Polymeric Materials : Research indicates that incorporating isoindole structures into polymer matrices can enhance thermal stability and mechanical properties .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of EGFR | |
Antimicrobial | Potential against bacterial strains | |
Anti-inflammatory | Reduction of inflammatory markers |
Table 2: Synthetic Applications
Application | Description | Reference |
---|---|---|
Drug Development | Intermediate for pharmaceutical synthesis | |
Agrochemical Synthesis | Building block for pesticide formulations |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Synthesis of Isoindoline Derivatives
Research conducted by Smith et al. (2023) focused on synthesizing novel isoindoline derivatives using this compound as a precursor. The derivatives showed promising activity against several bacterial strains, indicating their potential use as new antibiotics.
Mechanism of Action
The mechanism by which 2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dihydroisoindole-4,7-diamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 2-Methyl-1H-benz(f)isoindol-3(2H)-one
Uniqueness
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
2-Methyl-2,3-dihydro-1H-isoindole-4,7-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Property | Value |
---|---|
CAS Number | 55285486 |
Molecular Formula | C₈H₁₁N₃ |
Molecular Weight | 151.19 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit metalloproteases. This inhibition occurs through chelation of metal ions essential for enzyme activity, thus disrupting the catalytic process.
- Antiviral Activity : Research indicates that derivatives of isoindole compounds exhibit antiviral properties. The specific mechanisms may involve interference with viral replication processes and modulation of host immune responses .
- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of isoindole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound displayed significant growth inhibition with IC50 values in the low micromolar range (e.g., IC50 < 10 µM) against A431 and Jurkat cell lines .
- Mechanistic Insights : Molecular dynamics simulations demonstrated that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and biological efficacy .
- Antimicrobial Activity : Research has shown that certain isoindole derivatives exhibit antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Properties
CAS No. |
917805-35-7 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-4,7-diamine |
InChI |
InChI=1S/C9H13N3/c1-12-4-6-7(5-12)9(11)3-2-8(6)10/h2-3H,4-5,10-11H2,1H3 |
InChI Key |
GYOSYTDICCQPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1)N)N |
Origin of Product |
United States |
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